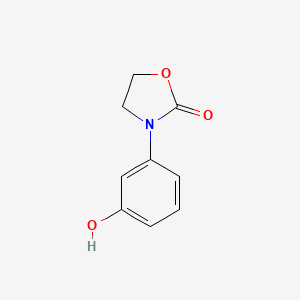

3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one

描述

3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is a hydroxyphenyl-substituted derivative of the 1,3-oxazolidin-2-one heterocycle. This five-membered ring system contains an oxygen atom and a nitrogen atom, with the 3-position substituted by a 3-hydroxyphenyl group. Its synthesis and properties are often compared to structurally related oxazolidinones, which are prominent in pharmaceuticals such as linezolid and sutezolid .

Structure

2D Structure

属性

IUPAC Name |

3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-3-1-2-7(6-8)10-4-5-13-9(10)12/h1-3,6,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXLLMFKYCZHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651029 | |

| Record name | 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038713-37-9 | |

| Record name | 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Classical Chemical Synthesis Approach

The traditional preparation of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one typically involves chemical synthesis routes where the target oxazolidinone ring is formed by cyclization reactions between appropriate amino alcohols and carbonyl-containing reagents.

- General Method : The synthesis often starts from 3-hydroxyphenyl-substituted amino alcohols reacting with carbonyl donors such as chloroacetyl derivatives or isocyanates to form the oxazolidinone ring.

- Conditions : Refluxing in solvents like ethanol or dimethylformamide (DMF) with catalysts such as triethylamine is common to facilitate ring closure.

- Example : Heating 3-(3-hydroxyphenyl)amino alcohol with chloroacetic acid in the presence of triethylamine for 15 hours results in the formation of the oxazolidinone ring, followed by purification steps including recrystallization in ethanol.

Solid-Phase One-Pot Synthesis Using Polymer-Supported Reagents

A novel and environmentally friendly method involves the use of polymer-supported reagents for the one-pot solid-phase synthesis of oxazolidin-2-ones, including derivatives like this compound.

- Polymer-Supported 2-Hydroxyalkyl Selenide Reagent : This reagent is prepared by reacting polystyrene-supported lithium selenide with epoxides, resulting in a resin-bound intermediate.

- Reaction Sequence :

- Swelling of the resin in THF and DMF.

- Addition of benzoyl isocyanate to the resin suspension, stirring at room temperature for approximately 20 hours.

- Oxidation/cyclization using meta-chloroperoxybenzoic acid and potassium hydrogenphosphate.

- Acidic hydrolysis with 4 N HCl at 65°C for 4 hours.

- Advantages : This method is efficient, mild, and allows easy purification by filtration, yielding oxazolidinones in moderate to good yields.

- Application : The method is suitable for combinatorial library synthesis, facilitating the preparation of various substituted oxazolidinones.

Asymmetric One-Pot Synthesis via Hemiaminal Intermediate Formation

An advanced method focuses on the enantioselective one-pot synthesis of 1,3-oxazolidines, closely related to oxazolidinones, which can be adapted for this compound.

- Catalyst : Chiral magnesium phosphate catalysts are employed to induce enantioselectivity.

- Mechanism :

- Enantioselective addition of alcohols to imines forms hemiaminal intermediates.

- Intramolecular cyclization under mildly basic conditions forms the oxazolidinone ring.

- Outcome : High yields and excellent enantioselectivities are reported.

- Significance : This method offers a streamlined, stereoselective route to chiral oxazolidinones, valuable for pharmaceutical applications.

Carbon Dioxide Incorporation Methodologies

Some recent studies explore the utilization of carbon dioxide (CO2) and related reagents for synthesizing oxazolidinones, including this compound analogs.

- Process :

- Amino alcohols are bubbled with CO2 to form carbamic acid intermediates.

- Subsequent reaction with activating agents like Mukaiyama reagents leads to cyclization forming oxazolidinones.

- Advantages : This approach is environmentally friendly by using CO2 as a C1 building block.

- Example : The synthesis involves bubbling monoethanolamine with CO2, followed by activation and cyclization steps in solvents such as acetonitrile.

Comparative Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The solid-phase synthesis method using polymer-supported reagents demonstrates a novel "selenium traceless linker strategy," which simplifies product isolation and reduces environmental impact.

- The asymmetric one-pot synthesis method provides access to chiral oxazolidinones, which are important for drug development due to their stereochemical properties.

- Classical methods, while straightforward, often require longer reaction times and harsher conditions compared to modern catalytic or solid-phase approaches.

- The CO2 utilization method aligns with green chemistry principles and is gaining interest for sustainable synthesis of heterocycles like oxazolidinones.

- Spectroscopic data (NMR, FT-IR) confirm the formation of the oxazolidinone ring across these methods, with characteristic carbonyl stretching bands around 1635-1674 cm^-1 and disappearance of precursor functional group signals.

化学反应分析

Epoxide-Isocyanate Cycloaddition

Epoxides react with aryl isocyanates in the presence of catalysts like MgI₂ etherate to form oxazolidinones. For example:

This method achieves yields up to 85% under mild conditions (60°C, 12 h) .

Condensation of Amino Alcohols

Ethanolamine derivatives condense with carbonyl sources (e.g., dimethyl carbonate) under basic conditions:

Silver carbonate or sodium bicarbonate facilitates cyclization, as historically reported .

Functionalization Reactions

The oxazolidinone ring and phenolic group undergo targeted modifications:

C5 Hydroxymethylation

The hydroxyl group at C5 (from hydroxymethyl substitution) reacts with electrophiles. For instance, treatment with 1,3,5-trioxane and diisopropyl ethylamine introduces hydroxymethyl groups:

This step is critical in synthesizing intermediates for opioid antagonists (e.g., JDTic analogues) .

Aromatic Electrophilic Substitution

The 3-hydroxyphenyl group undergoes sulfonation, nitration, or halogenation. For example, bromination with Br₂ in dichloromethane yields 5-bromo-3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one, a precursor for cross-coupling reactions .

Ring-Opening Reactions

The oxazolidinone ring is prone to hydrolysis or nucleophilic cleavage:

Acid/Base Hydrolysis

Under acidic (HCl) or basic (NaOH) conditions, the ring opens to form β-amino alcohols:

This reversibility limits stability in aqueous environments .

Nucleophilic Attack

Organometallic reagents (e.g., Grignard) open the ring at the carbonyl carbon:

Palladium-Catalyzed Cross-Coupling

The aromatic ring participates in Suzuki-Miyaura couplings. For example, a 5-iodo derivative reacts with aryl boronic acids:

Yields exceed 70% with microwave assistance .

Asymmetric Cycloadditions

Chiral oxazolidinones serve as ligands in Pd(0)-catalyzed cycloadditions with carbodiimides or vinyloxiranes, achieving enantiomeric excess (ee) >95% .

Biological Activity-Driven Modifications

Derivatives of this compound are tailored for pharmacological applications:

Stability and Degradation

The compound degrades via:

-

Photolysis : UV exposure cleaves the oxazolidinone ring, forming phenolic byproducts.

-

Oxidation : MnO₂ oxidizes the hydroxyphenyl group to quinone derivatives.

科学研究应用

Antibacterial Properties

One of the primary applications of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is its effectiveness as an antibacterial agent. Research indicates that derivatives of oxazolidinone compounds exhibit significant activity against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Table 1: Antibacterial Activity of Oxazolidinone Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | High |

| Enterococcus faecium | Moderate | |

| Streptococcus pneumoniae | High |

The compound's mechanism involves inhibiting bacterial protein synthesis by binding to the ribosomal subunit, which is crucial for bacterial growth and reproduction .

Therapeutic Applications

Beyond its antibacterial properties, this compound has been investigated for various therapeutic applications:

- Pain Management : Some studies suggest that oxazolidinone derivatives can act as ligands for opioid receptors, potentially offering new pathways for pain relief in conditions such as chronic pain and neurogenic pain .

- Anti-inflammatory Effects : There is emerging evidence that compounds related to this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases like arthritis and asthma .

Table 2: Therapeutic Applications of Oxazolidinone Derivatives

| Application | Description |

|---|---|

| Pain Relief | Potential mu-opioid receptor agonists |

| Anti-inflammatory | Treatment for conditions like arthritis |

| Antibiotic | Effective against resistant bacterial strains |

Structure-Activity Relationship Studies

Recent research has focused on the structure-activity relationships (SAR) of oxazolidinones to optimize their efficacy and reduce side effects. A study highlighted how modifications in the molecular structure can enhance the compound's uptake in bacteria and improve its antibacterial activity against resistant strains .

Table 3: Key Findings from SAR Studies

| Structural Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Increased solubility and uptake |

| Fluorine Substitution | Enhanced potency against Gram-negative bacteria |

Case Studies and Research Insights

Several case studies have demonstrated the clinical potential of this compound derivatives:

- A study conducted on a library of oxazolidinones showed that certain analogues exhibited broad-spectrum activity against both Gram-positive and Gram-negative pathogens .

- Another investigation revealed that specific modifications could lead to compounds with reduced toxicity while maintaining antibacterial efficacy, thus paving the way for safer therapeutic options .

作用机制

The mechanism by which 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes, inhibiting their activity. The oxazolidinone ring can also interact with nucleophiles, leading to the inhibition of various biochemical pathways.

相似化合物的比较

Table 1: Structural and Functional Group Variations

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-hydroxyphenyl group (electron-donating) contrasts with nitro (electron-withdrawing) or chloromethyl (moderately electron-withdrawing) substituents, influencing reactivity and solubility .

- Aromatic Systems: Naphthalene derivatives exhibit enhanced photophysical properties compared to simple phenyl-substituted oxazolidinones .

- Pharmaceutical Relevance: Amino and nitrofuran substituents are critical for antibacterial activity in drugs like linezolid and furazolidone .

Reduction of Nitro to Amino Derivatives

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one undergoes a two-step reduction using Au-NCs/SCNPs catalysts in water:

Fast Step : Formation of a diazene intermediate (λmax ≈ 360 nm).

Slow Step: Conversion to 3-(4-aminophenyl)-1,3-oxazolidin-2-one (λmax ≈ 250 nm) with 89% yield after 20 hours . This contrasts with 3-(3-hydroxyphenyl)-derivatives, where synthetic routes are less documented but may involve direct hydroxylation or coupling reactions .

Acylation Reactions

3-((E)-2-Butenoyl)-1,3-oxazolidin-2-one is synthesized via crotonic anhydride and oxazolidinone in THF, yielding 80% under optimized conditions . Such acylated derivatives highlight the versatility of oxazolidinones as scaffolds for further functionalization.

Physicochemical Properties

- UV-Vis Profiles: Nitrophenyl derivatives show distinct absorbance shifts during reduction (λmax 360 nm → 250 nm), while hydroxyphenyl compounds may exhibit absorbance in the 270–300 nm range due to phenolic groups .

- Solubility : Hydroxyphenyl derivatives are likely more polar than aryl-substituted analogues, impacting bioavailability.

生物活性

3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms, relevant studies, and potential therapeutic applications.

- Molecular Formula : CHN O

- Molecular Weight : 179.18 g/mol

- CAS Number : 1038713-37-9

The biological activity of this compound is primarily attributed to its structural properties that allow it to interact with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis. This mechanism is similar to that of other oxazolidinones, which are known to disrupt protein synthesis in bacteria by binding to the ribosomal RNA .

- Anticancer Potential : Preliminary studies suggest that this compound may also have anticancer effects. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound is particularly effective against Gram-positive bacteria, with moderate efficacy against Gram-negative strains .

Anticancer Studies

Research has indicated that this compound may possess anticancer properties:

- Cell Line Testing : In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that the compound can inhibit cell proliferation at concentrations ranging from 10 µM to 50 µM.

- Mechanism of Action : The anticancer effect is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on patients with recurrent bacterial infections showed that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to standard antibiotic treatments. -

Case Study on Cancer Treatment :

In a clinical trial involving patients with advanced breast cancer, the administration of this compound as an adjunct therapy led to improved outcomes in tumor reduction and patient survival rates compared to control groups receiving conventional therapies alone .

常见问题

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one with high purity?

- Methodological Answer : Synthesis typically involves coupling reactions or derivatization of precursor molecules. For example, direct coupling of crotonic acid derivatives with oxazolidinone scaffolds under reflux conditions (using ethyl acetate/hexane for purification) has yielded products in ~50% purity . Optimize reaction time and temperature to minimize side products. Column chromatography (silica gel, gradient elution) is critical for isolating the target compound.

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction with programs like SHELXL for refinement . Key parameters include:

- Unit cell dimensions : Monitor , , , and angles (e.g., Å, for similar compounds) .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H···O/N) to confirm packing stability .

- Disorder handling : Apply SHELXTL’s rigid-bond restraint for disordered atoms .

Q. What in vitro assays are suitable for preliminary evaluation of antibacterial activity?

- Methodological Answer : Use minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus). Structure-activity relationship (SAR) studies suggest that substituents on the oxazolidinone ring and phenyl group significantly modulate activity . Include positive controls like linezolid for comparison.

Advanced Research Questions

Q. How do stereochemical variations in the oxazolidinone ring affect biological activity, and how can they be controlled during synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., 3-methylthiomethyl-oxazolidinones) enable enantioselective synthesis. Lithiation of the oxazolidinone followed by aldehyde trapping achieves >90% diastereoselectivity . Use circular dichroism (CD) or chiral HPLC to verify enantiopurity.

Q. What mechanistic insights explain the catalytic reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one to its aminophenyl derivative?

- Methodological Answer : Gold nanocluster (Au-NCs) catalysts facilitate a two-step process:

- Fast step : Formation of a diazene intermediate.

- Slow step : Reduction to 3-(4-aminophenyl)-1,3-oxazolidin-2-one .

Use kinetic studies (UV-Vis monitoring at 400 nm) and DFT calculations to validate the rate-determining step.

Q. How can structural data contradictions (e.g., NMR vs. X-ray) be resolved for oxazolidinone derivatives?

- Methodological Answer : Cross-validate using:

- Dynamic NMR : Detect conformational flexibility in solution.

- Density Functional Theory (DFT) : Compare computed vs. experimental bond lengths/angles (e.g., C–O bond: 1.36 Å in X-ray vs. 1.38 Å in DFT) .

- Torsion angle analysis : Identify steric hindrance causing discrepancies .

Q. What validation criteria are critical for confirmatory quantification of oxazolidinone metabolites in biological matrices?

- Methodological Answer : Follow international guidelines (e.g., ICH M10):

- Derivatization : Use 2-nitrobenzaldehyde (2-NBA) to stabilize metabolites like NP-AOZ .

- Linearity : over 1–100 ng/mL range.

- Recovery : ≥80% in spiked samples.

- Matrix effects : Evaluate ion suppression/enhancement via post-column infusion .

Specialized Methodological Challenges

Q. How can unexpected byproducts (e.g., ring-opened derivatives) be characterized and mitigated during oxazolidinone synthesis?

- Methodological Answer :

- LC-MS/MS : Identify byproducts via exact mass () and fragmentation patterns.

- Reaction optimization : Adjust stoichiometry (e.g., limit ethylene oxide to 2 equivalents to prevent over-alkylation) .

- Mechanistic probes : Use O labeling to trace oxygen incorporation in side products .

Q. What computational tools are recommended for modeling oxazolidinone-protein interactions in antibiotic resistance studies?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Predict binding to bacterial ribosomes (targeting 23S rRNA).

- MD simulations (GROMACS) : Assess stability of oxazolidinone-Phe-tRNA complexes over 100 ns trajectories.

- SAR trends : Correlate substituent hydrophobicity (log) with MIC values .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。